7-(1H-indol-3-yl)heptanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-indol-3-yl)heptanoic acid typically involves the construction of the indole ring followed by the attachment of the heptanoic acid chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The heptanoic acid chain can then be attached through various organic reactions, such as Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(1H-indol-3-yl)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or the heptanoic acid chain.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-(1H-indol-3-yl)heptanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(1H-indol-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
7-(1H-indol-3-yl)heptanoic acid is unique due to its specific heptanoic acid chain, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
7-(1H-indol-3-yl)heptanoic acid is a unique indole derivative characterized by an indole moiety attached to a heptanoic acid chain. Its molecular formula is C16H23N1O2, with a molecular weight of approximately 245.32 g/mol. This compound exhibits significant biological activities, particularly in the fields of cancer research and neuropharmacology.
Chemical Structure and Properties
The structure of this compound includes a carboxylic acid functional group, which contributes to its biological activity. The indole portion is crucial for its pharmacological effects, as it can bind to various receptors and modulate signaling pathways.
Compound Name | Structure Type | Notable Properties |
---|---|---|
This compound | Indole derivative | Potential anti-cancer activity |
Indole-3-acetic acid | Indole derivative | Plant hormone involved in growth |
Indole-3-propionic acid | Indole derivative | Antioxidant and neuroprotective effects |
Indole-3-carboxaldehyde | Indole derivative | Used in synthesis of pharmaceuticals |
Anti-Cancer Properties
Research indicates that this compound may inhibit enzymes involved in cancer cell proliferation. For instance, it has been shown to act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression. HDAC inhibitors are gaining attention for their potential in cancer therapy, enhancing the efficacy of chemotherapeutic agents and radiation therapy .
Neuropharmacological Effects
This compound also exhibits potential neuropharmacological effects, particularly in treating neurodegenerative disorders. It may influence neurotransmitter systems and has been suggested to modulate NMDA receptor activity, which is relevant for conditions like Alzheimer's disease and other cognitive impairments .
Case Studies
- Inhibition of Pancreatic Cancer Cell Growth : A study demonstrated that compounds similar to this compound showed nanomolar potency against pancreatic cancer cells, highlighting its potential as a therapeutic agent in oncology .
- Neuroprotective Effects : Research on various indole derivatives, including this compound, suggests they can enhance the expression of neuroprotective proteins, providing a protective effect against neurodegenerative diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit HDACs, leading to altered gene expression profiles that can suppress tumor growth.
- Receptor Modulation : Its structural features allow it to bind effectively to neurotransmitter receptors, influencing synaptic transmission and neuronal survival.
Pharmacokinetics and Bioavailability
Further investigations into the pharmacokinetics of this compound are necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME). Studies suggest that modifications in its structure could enhance oral bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
7-(1H-indol-3-yl)heptanoic acid |
InChI |
InChI=1S/C15H19NO2/c17-15(18)10-4-2-1-3-7-12-11-16-14-9-6-5-8-13(12)14/h5-6,8-9,11,16H,1-4,7,10H2,(H,17,18) |
InChI Key |
YKXJWCCJWVPDCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCCCC(=O)O |
Origin of Product |
United States |
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